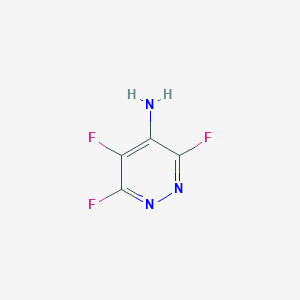

3,5,6-Trifluoropyridazin-4-amine

Description

Contextualization within Perfluorinated Heterocyclic Chemistry and Pyridazine (B1198779) Derivatives

Perfluorinated heterocyclic compounds are a class of molecules where most or all hydrogen atoms on the heterocyclic ring are replaced by fluorine. This extensive fluorination dramatically alters the chemical reactivity of the ring system, making it highly electron-deficient and susceptible to nucleophilic attack. 3,5,6-Trifluoropyridazin-4-amine belongs to the family of pyridazine derivatives, which are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of both the pyridazine core and multiple fluorine substituents places this compound at the intersection of two important areas of chemical research.

Significance of Fluorinated Pyridazine Scaffolds in Modern Chemical Synthesis

Fluorinated pyridazine scaffolds are increasingly recognized for their potential in the development of novel pharmaceuticals and agrochemicals. The incorporation of fluorine can lead to improved biological activity, enhanced membrane permeability, and resistance to metabolic degradation. For instance, fluorinated pyridazines have been investigated for their potential as antibacterial and antifungal agents. googleapis.com The specific substitution pattern of fluorine atoms and other functional groups on the pyridazine ring can be fine-tuned to achieve desired biological targets and properties.

The synthesis of functionalized pyridazines often involves nucleophilic substitution reactions on halogenated precursors. The reactivity of these precursors is highly dependent on the nature and position of the halogen atoms. In the case of polyfluorinated pyridazines, the fluorine atoms can serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups.

Overview of Prior Research Trends in Halogenated Pyridazine Chemistry

Historically, research in halogenated pyridazine chemistry has focused on the synthesis and reactivity of chloro- and bromo-substituted pyridazines. These compounds have served as versatile intermediates in the synthesis of more complex molecules. For example, the reaction of 3,4,5-trichloropyridazine (B3021642) with ammonia (B1221849) has been used to prepare dichloropyridazine amines, which are valuable precursors for pesticides and pharmaceuticals. google.com However, these reactions often require harsh conditions, such as high temperatures and long reaction times. google.com

More recent research has shifted towards the investigation of fluorinated pyridazines. The higher reactivity of the C-F bond in SNAr reactions compared to C-Cl or C-Br bonds can allow for milder reaction conditions and greater selectivity. The synthesis of fluorinated pyridazines can be achieved through various methods, including the fluorination of corresponding chlorinated pyridazines or through cyclocondensation reactions involving fluorinated building blocks. google.com

While extensive research exists on the general class of halogenated pyridazines, specific and detailed studies on this compound are not readily found in the public domain. Its synthesis would likely involve the amination of a tetrafluoropyridazine (B1595357) precursor, where a fluorine atom is displaced by an amino group. The regioselectivity of such a reaction would be a key consideration, dictated by the electronic effects of the ring nitrogens and the other fluorine atoms.

Below is a table of related halogenated pyridazine compounds and their precursors, which provides context for the potential synthesis and chemistry of this compound.

| Compound Name | Precursor | Reaction Type | Reference |

| 3,5-Dichloro-4-pyridazineamine | 3,4,5-Trichloropyridazine | Nucleophilic Substitution | google.com |

| 5,6-Dichloro-4-pyridazineamine | 3,4,5-Trichloropyridazine | Nucleophilic Substitution | google.com |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine | 3,5-Dichloro-2,4,6-trifluoropyridine | Nucleophilic Substitution | googleapis.com |

| 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | Ammonolysis |

The study of this compound and its analogs holds promise for the discovery of new chemical entities with unique properties. Further research into the synthesis, reactivity, and biological evaluation of this and other highly fluorinated pyridazines is warranted to fully explore their potential in various fields of chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trifluoropyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVIXJSZRSQEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631354 | |

| Record name | 3,5,6-Trifluoropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7679-50-7 | |

| Record name | 3,5,6-Trifluoropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5,6 Trifluoropyridazin 4 Amine and Its Precursors

Precursor Synthesis: Tetrafluoropyridazine (B1595357) as a Starting Material

A plausible synthetic route to tetrafluoropyridazine would, therefore, involve the fluorination of tetrachloropyridazine. The reaction would likely proceed under similar conditions, utilizing a high-boiling point solvent to facilitate the displacement of all four chlorine atoms with fluorine.

Table 1: Analogous Synthesis of Tetrafluoropyridine

| Starting Material | Reagents | Solvent | Temperature | Product | Yield |

| 2,3,5,6-Tetrachloropyridine (B1294921) | Potassium Fluoride (B91410) | Sulfolane (B150427) | 120°C | 2,3,5,6-Tetrafluoropyridine (B1295328) | 95.0% |

This table illustrates an analogous synthesis and suggests a potential pathway for the preparation of tetrafluoropyridazine.

Regioselective Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Pyridazines

The introduction of an amino group onto the tetrafluoropyridazine ring to form 3,5,6-trifluoropyridazin-4-amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In polyfluorinated heteroaromatic systems, the fluorine atoms significantly activate the ring towards nucleophilic attack. The inherent electron deficiency of the pyridazine (B1198779) ring, further enhanced by the presence of multiple fluorine atoms, makes it highly susceptible to substitution reactions with nucleophiles.

Strategies for Selective Fluorine Displacement at C4 Position

The regioselectivity of nucleophilic substitution in polyfluorinated pyridazines is a critical aspect of the synthesis of this compound. The position of nucleophilic attack is governed by the electronic properties of the pyridazine ring. The two nitrogen atoms in the pyridazine ring, along with the fluorine atoms, create a unique electron distribution that directs incoming nucleophiles to specific positions.

In related polyfluorinated systems like pentafluoropyridine, nucleophilic attack is known to occur preferentially at the 4-position (para to the nitrogen atom). This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance. While direct studies on tetrafluoropyridazine are limited, research on the closely related 4,5,6-trifluoropyridazin-3(2H)-one provides valuable insights. researchgate.netwuxiapptec.com Reaction of this pyridazinone with various nitrogen nucleophiles results in a mixture of products from the substitution of fluorine at the 4- and 5-positions. researchgate.netwuxiapptec.com Notably, for primary and secondary amines, the major product arises from substitution at the C4 position. researchgate.net This suggests a similar preference for C4 substitution in tetrafluoropyridazine.

Amination Reactions with Nitrogen Nucleophiles

The conversion of tetrafluoropyridazine to this compound involves a direct amination reaction using a suitable nitrogen nucleophile, typically ammonia (B1221849) or an ammonia equivalent. The reaction proceeds via the SNAr mechanism, where the nucleophilic nitrogen attacks the electron-deficient carbon at the 4-position of the pyridazine ring, leading to the displacement of a fluoride ion.

Studies on the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with amines such as butylamine, morpholine, and aniline (B41778) derivatives have shown that the 4-amino substituted product is the predominant isomer formed. researchgate.net This provides strong evidence that a similar regioselectivity would be observed in the amination of tetrafluoropyridazine with ammonia to yield this compound.

Table 2: Regioselectivity in the Amination of a Related Polyfluoropyridazinone

| Substrate | Nucleophile | Major Product |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Butylamine | 4-Butylamino-5,6-difluoropyridazin-3(2H)-one |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Morpholine | 4-Morpholino-5,6-difluoropyridazin-3(2H)-one |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Aniline | 4-Anilino-5,6-difluoropyridazin-3(2H)-one |

This table, based on findings from the amination of a related compound, suggests the likely outcome for the amination of tetrafluoropyridazine. researchgate.net

Influence of Reaction Conditions on Product Distribution and Yield

Generally, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are employed for SNAr reactions as they can solvate the charged intermediates and facilitate the reaction. nih.gov The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products or a mixture of regioisomers. Therefore, careful optimization of the temperature is necessary to achieve high selectivity for the C4-aminated product. The use of a base, such as potassium carbonate or a tertiary amine, can also influence the reaction by deprotonating the nucleophile or trapping the liberated HF.

Alternative Synthetic Routes to this compound Analogues

While the direct amination of tetrafluoropyridazine is the most straightforward approach to this compound, alternative synthetic strategies can be envisioned for the preparation of its analogues. These routes often involve the construction of the pyridazine ring from acyclic precursors or the modification of other heterocyclic systems.

One general approach to pyridazine synthesis involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) derivatives. By choosing appropriately substituted dicarbonyl precursors and hydrazines, a variety of substituted pyridazines can be accessed. Another strategy involves the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with suitable dienophiles, which can provide a regioselective route to polysubstituted pyridazines.

Furthermore, functional group interconversions on pre-existing pyridazine rings offer another avenue to analogues. For example, a nitro group could be introduced and subsequently reduced to an amino group, or a halogen atom could be displaced by other nucleophiles to introduce different functionalities.

Stereochemical Control in Amination and Derivatization Processes

The pyridazine ring is an achiral, planar aromatic system. Therefore, the direct amination of tetrafluoropyridazine to form this compound does not involve the creation of a stereocenter on the pyridazine ring itself.

However, stereochemical considerations become important when chiral nucleophiles are used in the amination step or when the resulting this compound is further derivatized with chiral reagents. In such cases, the stereochemistry of the final product will be determined by the stereochemistry of the chiral reactant and the mechanism of the reaction. For instance, if a chiral amine is used as the nucleophile, the resulting product will be a chiral pyridazinamine. Similarly, if the amino group of this compound is acylated with a chiral carboxylic acid, a chiral amide will be formed. The principles of asymmetric synthesis would then apply to control the stereochemical outcome of these transformations.

Development of Sustainable Synthetic Approaches for Fluorinated Pyridazines

The synthesis of fluorinated pyridazines and other N-heterocycles is increasingly benefiting from the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. mdpi.comfrontiersin.org Key advancements in this area include the adoption of alternative energy sources, the use of eco-friendly catalysts, and the development of one-pot multicomponent reactions.

One of the most significant sustainable techniques applied to pyridazine synthesis is microwave-assisted organic synthesis (MAOS). nih.govgeorgiasouthern.edu Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. georgiasouthern.edugeorgiasouthern.edu This efficiency translates to significant energy savings and improved process productivity. Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions, further enhancing their green credentials. georgiasouthern.edu

The development and application of green catalysts represent another cornerstone of sustainable pyridazine synthesis. These include heterogeneous catalysts that can be easily recovered and reused, and biocatalysts derived from renewable sources. For example, chitosan, a naturally occurring biopolymer, has been effectively used as a heterogeneous basic catalyst in the microwave-assisted multicomponent synthesis of novel pyridazinedione derivatives. mdpi.com The use of such catalysts avoids the need for corrosive or toxic reagents and simplifies product purification. mdpi.com Other green catalytic approaches involve the use of ionic liquids as recyclable reaction media and catalysts or employing metal-catalyzed reactions that proceed with high atom economy, such as acceptorless coupling reactions. mdpi.com

The following table compares conventional and microwave-assisted methods for the synthesis of pyridazine derivatives, highlighting the advantages of the sustainable approach.

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 1-Thiazolyl-pyridazinediones | Conventional Heating | Several Hours (Typical) | Moderate | mdpi.com |

| Synthesis of 1-Thiazolyl-pyridazinediones | Microwave Irradiation (with Chitosan catalyst) | 2-5 min | High/Efficient | mdpi.com |

| Synthesis of 3,4,6-trisubstituted Pyridazines | Conventional Heating | Not Specified | Variable | georgiasouthern.edu |

| Synthesis of 3,4,6-trisubstituted Pyridazines | Microwave Irradiation (Solvent-free) | Shortened Times | High/Efficient | georgiasouthern.edu |

Theoretical and Computational Chemistry Studies of 3,5,6 Trifluoropyridazin 4 Amine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,5,6-Trifluoropyridazin-4-amine. These computational methods provide insights into electron distribution, molecular orbital energies, and geometric parameters, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) and Ab Initio Approaches (e.g., B3LYP, MP2)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such studies due to its balance of accuracy and computational cost. researchgate.netijcce.ac.irnih.gov For this compound, a DFT approach using a basis set like 6-311++G(d,p) would be employed to optimize the molecular geometry and calculate its electronic properties. researchgate.net This level of theory is effective for predicting bond lengths, bond angles, and dihedral angles. researchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Schrödinger equation without empirical parameters. While computationally more intensive, MP2 calculations can provide more accurate results for electron correlation effects, which can be important for molecules with multiple heteroatoms and lone pairs. Comparing results from both DFT and ab initio methods allows for a more robust and validated understanding of the molecule's structure and properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. A higher HOMO energy suggests a better electron-donating capability. Conversely, the LUMO energy relates to the electron affinity, and a lower LUMO energy indicates a greater ability to accept an electron.

The HOMO-LUMO energy gap (ΔE) is a significant descriptor of chemical reactivity. nih.gov A small energy gap implies that the molecule is more polarizable and requires less energy to be excited, suggesting higher chemical reactivity. For related pyridazine (B1198779) and pyrimidine (B1678525) derivatives, this gap has been shown to be a key indicator of their interaction capabilities. nih.govrsc.org For this compound, the distribution of the HOMO and LUMO across the pyridazine ring and its substituents would pinpoint the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The following table is illustrative of the types of data generated from FMO analysis and does not represent actual calculated values for this compound.)

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Absolute Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Absolute Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within the this compound molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution from the perspective of an approaching electrophile. These maps use a color spectrum to indicate different potential regions: red typically signifies areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this molecule, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the amino group due to their lone pairs of electrons. The fluorine atoms, being highly electronegative, would also contribute significantly to the potential map. Analyzing the MEP is crucial for predicting sites of intermolecular interactions, including hydrogen bonding.

Mulliken atomic charge analysis provides a quantitative measure of the charge distribution on each atom. This analysis would further clarify the electron-donating or -withdrawing effects of the amino group and the fluorine atoms on the pyridazine ring.

Mechanistic Investigations of Nucleophilic Aromatic Substitution

The presence of three highly electronegative fluorine atoms on the pyridazine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies are essential for elucidating the mechanisms of these reactions.

Transition State Characterization and Reaction Pathway Analysis

A key aspect of mechanistic studies is the identification and characterization of transition states. For the displacement of a fluorine atom by a nucleophile, computational methods can model the reaction pathway, locating the transition state structure that connects the reactants to the intermediate or product. The geometry of the transition state provides insight into the bond-forming and bond-breaking processes.

The SNAr reaction on polyfluoroheterocycles can proceed through a stepwise mechanism involving a negatively charged Meisenheimer-type intermediate or a concerted mechanism where bond formation and breakage occur simultaneously. Theoretical calculations can distinguish between these pathways by searching for the corresponding stationary points on the potential energy surface. For related polyfluorinated pyridines and pyridazines, studies have shown that the position of substitution is highly dependent on reaction conditions and the nature of the nucleophile. rsc.orgsigmaaldrich.com For instance, nucleophilic attack on related perfluorinated heterocycles often occurs regioselectively at the C-4 position. rsc.org

Energetics and Kinetics of Fluorine Displacement

The activation energy is a critical parameter for determining the reaction kinetics. A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for the displacement of each of the three fluorine atoms (at C-3, C-5, and C-6), it is possible to predict the most likely site of substitution. The relative stability of the potential Meisenheimer intermediates formed upon nucleophilic attack at each position would also provide strong evidence for the observed regioselectivity. The fluorine atom at the C-5 position is flanked by two other fluorines and a ring nitrogen, while the C-3 and C-6 fluorines are adjacent to the amino group and a ring nitrogen, respectively. These differing electronic environments will lead to distinct activation barriers for their displacement.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridazine |

Prediction of Spectroscopic Parameters (NMR, IR)

There are currently no published theoretical studies that predict the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters for this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to calculate these properties for novel molecules. Such calculations would provide valuable insights into the compound's structural features, including the chemical environments of its constituent atoms and the vibrational modes of its functional groups. However, without specific research on this molecule, no data tables or detailed findings can be presented.

Conformational Analysis and Tautomerism Studies

A thorough search of the scientific literature did not yield any studies on the conformational analysis or tautomerism of this compound.

Conformational Analysis: For a molecule like this compound, conformational analysis would investigate the rotation around the C-N bond of the amine group and the potential for ring puckering. Computational methods could determine the relative energies of different conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its preferred three-dimensional structure.

Tautomerism: The potential for tautomerism in this compound, particularly amino-imino tautomerism, is a key area for theoretical investigation. Computational studies on related azaheterocycles have shown that the relative stability of tautomers can be significantly influenced by the electronic effects of substituents and the surrounding solvent environment. nih.govacademie-sciences.frnih.govrsc.org For this compound, theoretical calculations would be necessary to predict the equilibrium between the amine tautomer and its potential imino tautomers. Such studies would typically involve calculating the relative energies and thermodynamic properties of each tautomeric form. In the absence of such research, no definitive statements can be made about the predominant tautomeric form of this compound.

Advanced Applications of 3,5,6 Trifluoropyridazin 4 Amine in Materials Science and Chemical Synthesis

Role as a Building Block for Fluorinated Functional Materials

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and electronic properties, including thermal stability, solubility, and electron affinity. 3,5,6-Trifluoropyridazin-4-amine serves as a key component in the development of specialized fluorinated materials designed for high-performance applications.

Precursors for Polymeric Materials with Tuned Properties

The development of advanced polymers with precisely controlled characteristics is a major focus of materials science. nih.gov Fluorinated building blocks, such as derivatives of polarized cyclohexane (B81311) rings, are sought after to create materials with unique facial polarity and intermolecular packing behavior. beilstein-journals.org The rigid structure and high polarity of the this compound moiety make it an attractive monomer for creating functional polymers.

Incorporating this pyridazine (B1198779) derivative into a polymer backbone can lead to materials with:

Enhanced Thermal Stability: The strong carbon-fluorine bonds and the inherent stability of the aromatic pyridazine ring contribute to a higher degradation temperature for the resulting polymer.

Controlled Solubility: The fluorine atoms can be leveraged to tune the polymer's solubility in specific organic solvents, including fluorinated solvents, which is crucial for processing and fabrication.

Specific Dielectric Properties: The high dipole moment associated with the C-F bonds can be harnessed to create polymers with tailored dielectric constants for applications in electronic components.

Research in this area focuses on polymerization reactions where the amine group of the pyridazine can be used for chain growth, for instance, in the formation of polyamides or polyimides. The resulting polymers have potential applications in creating specialty membranes, high-temperature coatings, and dielectric layers for microelectronics.

Components in Organic Electronic Devices (e.g., OLEDs, OFETs)

Aromatic azaheterocycles like pyridazine are intrinsically electron-deficient, a valuable characteristic for materials used in organic electronic devices. researchgate.net The pyridazine moiety is more electron-accepting and more polar than pyridine, making it highly suitable as an electron-acceptor in donor-acceptor (D-A) type materials. researchgate.netmdpi.com These properties are critical for designing host materials, emitters, and electron-transport layers in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Pyridazine derivatives have been successfully integrated into materials for OLEDs, demonstrating their potential. mdpi.comresearchgate.net For example, pyridazine-based compounds have been synthesized for use as host materials in phosphorescent OLEDs and as emitters exhibiting thermally activated delayed fluorescence (TADF). researchgate.netmdpi.com The TADF mechanism allows for the harvesting of both singlet and triplet excitons, potentially achieving 100% internal quantum efficiency in OLED devices. acs.org In one instance, a TADF emitter combining a pyridazine moiety with a phenoxazine (B87303) donor showed promising results, leading to an OLED with an external quantum efficiency of over 5.8%. researchgate.netmdpi.com Furthermore, terpyridine derivatives, which share structural similarities, have been investigated as blue fluorescent emitters and as host materials in red phosphorescent OLEDs, achieving high efficiencies. acs.org The high thermal stability of pyridazine derivatives, with degradation temperatures often exceeding 300°C, is another key advantage for device longevity. researchgate.netmdpi.com

Utilization in Agrochemical Research as a Synthetic Scaffold

The pyridazine ring is a well-established "scaffold" or core structure in the discovery of new agrochemicals. scispace.commdpi.com Its derivatives have been extensively explored for various biological activities. scispace.com The introduction of a trifluoromethyl group, which is strongly electron-withdrawing, is a known strategy to enhance the biological activity of potential agrochemicals. nih.gov this compound provides a highly activated and versatile starting point for creating libraries of novel compounds for screening.

Design and Synthesis of Novel Pyridazine-Based Herbicides or Fungicides (Excluding Efficacy/Toxicity)

Research has demonstrated that the 4-(3-Trifluoromethylphenyl)pyridazine structure is a promising scaffold for developing bleaching herbicides. nih.govnih.gov The synthesis of novel agrochemicals often involves using a core pyridazine structure and performing substitutions at various positions to optimize activity.

The synthetic process for creating new potential herbicides and fungicides from a pyridazine core often follows established organic chemistry reactions. For example, starting with a functionalized pyridazine, chemists can introduce a wide variety of substituents. Common synthetic transformations include:

Nucleophilic Aromatic Substitution: The fluorine atoms on the this compound ring are susceptible to displacement by nucleophiles like alkoxides (e.g., phenoxides, benzyloxides) or amines. nih.gov

N-Substitution: The amine group can be functionalized through reactions like acylation or alkylation to introduce new chemical diversity. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing different substituents onto the pyridazine core, allowing for the creation of complex molecular architectures. scispace.com

The table below summarizes synthetic strategies used to create diverse pyridazine derivatives for agrochemical research, based on analogous structures.

| Derivative Class | Key Synthetic Reaction | Purpose of Modification |

| N-Substituted Aminopyridazines | Acylation or Alkylation of the amine group | To explore the impact of different substituents on the nitrogen atom. nih.gov |

| Substituted Phenoxy-pyridazines | Nucleophilic substitution with substituted phenols | To investigate the effect of electron-donating or withdrawing groups on an appended phenyl ring. nih.gov |

| C-C Bonded Aryl-pyridazines | Palladium-catalyzed cross-coupling | To build complex structures by forming new carbon-carbon bonds on the pyridazine ring. scispace.com |

These synthetic strategies allow for the systematic modification of the pyridazine scaffold to explore structure-activity relationships, a fundamental process in the discovery of new agrochemicals.

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Tripodal molecules and N-heterocycles like 1,3,5-triazines are valuable building blocks for constructing complex supramolecular assemblies such as cages, polymers, and networks. nih.govrsc.orgresearchgate.net this compound, with its multiple coordination sites and potential for hydrogen bonding, is a prime candidate for use in this field.

Ligands for Coordination Chemistry

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nitrogen atoms within the pyridazine ring and the nitrogen of the exocyclic amine group in this compound are excellent donor sites for coordinating with metal ions. This allows the molecule to act as a ligand in the formation of metal-organic frameworks (MOFs) and other coordination compounds.

The use of multi-topic organic ligands is fundamental to the construction of MOFs. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), a related N-heterocycle, has been used with Co(II) ions and various polycarboxylic acids to create diverse 3D framework structures. rsc.org In these structures, the triazine-based ligand acts as a pillar or linker, connecting metal-carboxylate layers or nodes to form porous networks. rsc.org

Similarly, this compound can function as:

A monodentate ligand , coordinating to a metal center through one of its nitrogen atoms.

A bidentate bridging ligand , linking two metal centers via the ring and exocyclic amine nitrogens, facilitating the formation of coordination polymers.

The fluorine atoms also play a crucial role by influencing the electronic properties of the ligand, which in turn affects the stability and properties (e.g., magnetic, catalytic) of the resulting metal complex. Furthermore, the fluorine atoms can participate in weaker non-covalent interactions, such as anion-π or hydrogen bonding, which can help direct the self-assembly of the final supramolecular architecture. nih.gov

Components in Host-Guest Systems

The highly fluorinated and electron-deficient nature of the this compound core makes it an intriguing candidate for incorporation into host-guest systems. While specific, detailed studies on its direct application as a guest are not extensively documented in publicly available literature, its structural and electronic characteristics suggest potential roles. The pyridazine ring, with its nitrogen heteroatoms, can participate in hydrogen bonding and other non-covalent interactions. The fluorine substituents significantly modulate the electronic distribution of the ring, enhancing its potential for interactions with electron-rich host cavities.

In theoretical and developmental contexts, molecules with similar fluorinated heterocyclic scaffolds are explored for their ability to form stable complexes with macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils. The interactions are often driven by a combination of solvophobic effects and specific electronic or hydrogen bonding interactions between the guest molecule and the host's internal surface. The amine group on the this compound provides a primary site for hydrogen bond donation, further anchoring it within a suitable host.

Development of Chemical Probes and Tags (e.g., for PET imaging, focusing on chemical aspects, not biological applications)

The development of novel radiotracers for Positron Emission Tomography (PET) imaging is a significant area of chemical research. The introduction of a fluorine-18 (B77423) (¹⁸F) isotope is a common strategy for creating these imaging agents. While direct applications involving this compound as a PET probe precursor are still emerging, the broader class of fluorinated N-heterocycles is of great interest.

The chemical challenge in developing PET probes lies in the efficient and rapid incorporation of the short-lived ¹⁸F isotope into a target molecule. The principles of nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems are highly relevant here. The fluorine atoms on the this compound scaffold are activated towards displacement by nucleophiles, a property that could theoretically be exploited for late-stage radiofluorination.

For instance, a synthetic strategy could involve a precursor where one of the fluorine atoms is replaced by a suitable leaving group (e.g., a nitro group or a trimethylammonium salt) to facilitate the introduction of [¹⁸F]fluoride. The remaining fluorine atoms would serve to maintain the electronic properties of the molecule, which are often crucial for its binding affinity to a biological target.

Research in the broader field has demonstrated the synthesis of various ¹⁸F-labeled compounds for PET imaging. For example, ¹⁸F-labeled fluoropropyl tryptophan analogs have been synthesized for tumor imaging, achieving radiochemical yields of 29-34%. nih.gov Another study focused on N-fluoroalkyl-pyrazolo[1,5-a] nih.govtriazin-4-amines as potential agents for imaging corticotropin-releasing factor type 1 (CRF₁) receptors. nih.gov These examples, while not directly employing this compound, highlight the established chemical principles that could be applied to this compound for the development of novel PET probes.

Table 1: Key Parameters in PET Probe Development

| Parameter | Description | Relevance to this compound |

| Radiochemical Yield | The percentage of the initial radioactivity that is incorporated into the final product. | The reactivity of the pyridazine core could influence the efficiency of ¹⁸F incorporation. |

| Radiochemical Purity | The proportion of the total radioactivity in the desired chemical form. | Purification methods would need to separate the labeled product from unreacted [¹⁸F]fluoride and byproducts. |

| Molar Activity | The amount of radioactivity per mole of the compound. | High molar activity is crucial for minimizing the mass of the injected compound. |

| LogD | The distribution coefficient of the compound between octanol (B41247) and a buffer, indicating its lipophilicity. | The fluorine atoms on the pyridazine ring will significantly impact the lipophilicity of any derived probe. |

Advanced Synthetic Intermediates for Complex Molecular Architectures

The primary and most documented application of this compound is as a versatile synthetic intermediate. The differential reactivity of the fluorine atoms on the pyridazine ring allows for sequential and site-selective nucleophilic aromatic substitution reactions. This feature is invaluable for the construction of complex, highly substituted heterocyclic molecules.

The fluorine atom at the 6-position is generally the most labile and susceptible to nucleophilic attack, followed by the fluorine at the 5-position. This reactivity pattern allows chemists to introduce a variety of substituents in a controlled manner. For example, reaction with a primary or secondary amine will typically lead to the displacement of the C6-fluorine, yielding a 5-fluoro-N-substituted pyridazine-4,6-diamine derivative. Subsequent reaction with another nucleophile can then target the C5-fluorine.

This stepwise approach is crucial for building molecular scaffolds with precise substitution patterns, which is often a requirement for biologically active compounds or advanced materials. The remaining fluorine atom(s) can also be retained in the final product to modulate its physicochemical properties, such as lipophilicity and metabolic stability.

Future Research Directions and Emerging Avenues for 3,5,6 Trifluoropyridazin 4 Amine Chemistry

Exploration of Novel and More Efficient Synthetic Pathways

A primary focus of future research will be the development of more efficient and sustainable methods for synthesizing 3,5,6-trifluoropyridazin-4-amine. While current synthetic routes are established, they may rely on harsh conditions or expensive reagents. Researchers are expected to explore novel catalytic systems, potentially using earth-abundant metals, to improve yields and reduce environmental impact. Gold(I)-catalyzed tandem aminofluorination of alkynes has been shown to be a mild and efficient protocol for the synthesis of other fluorinated heterocycles like pyrazoles and could be an area of investigation for pyridazine (B1198779) synthesis. nih.gov Additionally, developing synthetic strategies that minimize waste and energy consumption will be a key priority.

Development of Asymmetric Synthesis and Chiral Derivatives

The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry, where different enantiomers of a drug can have vastly different biological effects. nih.gov The development of methods for the asymmetric synthesis of chiral derivatives of this compound is a significant and underexplored area. Future work will likely involve the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions to produce enantiomerically pure compounds. nih.govresearchgate.net The creation of novel chiral pyridine-derived ligands could also play a crucial role in advancing asymmetric catalysis in this area. acs.org The ability to synthesize specific chiral derivatives will open up new possibilities for developing more potent and selective therapeutic agents. nih.govbenthamdirect.com

Advanced Functionalization Strategies for Poly-substituted Pyridazines

To fully exploit the potential of the this compound scaffold, it is essential to develop advanced methods for its functionalization. This will allow for the precise tuning of its molecular properties. Future research is expected to move beyond traditional methods and focus on techniques like C-H activation, which enables the direct modification of the pyridazine ring. researchgate.net The introduction of various functional groups, such as bromine, iodine, nitro, and cyano groups, can increase the reactivity and regioselectivity of the pyridazine ring, opening up further synthetic possibilities. researchgate.net These advanced strategies will facilitate the creation of diverse libraries of poly-substituted pyridazines for screening in various applications. researchgate.netmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies like flow chemistry and automated synthesis is set to revolutionize the synthesis of complex molecules. researchgate.netsyrris.com Flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. researchgate.netnih.gov When combined with automation, it allows for the rapid, high-throughput synthesis and screening of compound libraries. syrris.comrsc.org Adopting these technologies for the synthesis of this compound derivatives will accelerate the discovery of new compounds with desired properties by enabling more efficient and data-driven synthetic protocols. researchgate.netrsc.org

Interdisciplinary Research with Catalysis and Polymer Science

The unique electronic properties of the fluorinated pyridazine ring make it an attractive component for materials beyond the realm of pharmaceuticals. mdpi.com Future research will likely involve increased collaboration between synthetic chemists and experts in catalysis and polymer science. Pyridazine derivatives have potential as ligands in transition metal catalysis, which could lead to novel chemical transformations. acs.org In polymer science, incorporating the this compound moiety into polymer chains could lead to the development of new functional materials with tailored properties. elsevierpure.comrsc.orgmdpi.com This interdisciplinary approach will broaden the application scope of this versatile chemical scaffold.

Machine Learning and AI-Driven Discovery in Fluorinated Pyridazine Chemistry

Summary of Future Research Directions

| Research Area | Key Objectives | Potential Impact |

| Novel Synthetic Pathways | Develop more efficient, sustainable, and cost-effective synthetic routes. | Reduced environmental impact, lower production costs, and increased accessibility of the compound. |

| Asymmetric Synthesis | Create methods for producing chiral derivatives with high enantiomeric purity. | Development of more potent and selective drugs with improved safety profiles. |

| Advanced Functionalization | Explore new strategies like C-H activation for creating diverse poly-substituted pyridazines. | Ability to fine-tune molecular properties for a wide range of applications. |

| Flow Chemistry & Automation | Integrate continuous flow and robotic platforms for high-throughput synthesis and screening. | Accelerated discovery of new compounds and more efficient process development. |

| Interdisciplinary Research | Collaborate with catalysis and polymer science to explore new applications. | Creation of novel catalysts and advanced materials with unique properties. |

| Machine Learning & AI | Utilize AI to predict properties, design molecules, and optimize synthetic routes. | Faster and more cost-effective discovery and development of new pyridazine-based compounds. |

Q & A

What are the most reliable synthetic routes for 3,5,6-Trifluoropyridazin-4-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of fluorinated pyridazine derivatives like this compound often involves nucleophilic substitution or cyclization reactions. For example:

- Route 1: Starting from pentafluoropyridine, sequential substitution with ammonia under controlled temperature (40–60°C) in anhydrous tetrahydrofuran (THF) can introduce the amine group while preserving fluorine substituents .

- Route 2: Cyclization of hydrazine derivatives with fluorinated aldehydes/ketones, followed by fluorination using sulfur tetrafluoride (SF₄) .

Optimization Strategies:

-

Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. THF or acetonitrile balances reactivity and selectivity .

-

Catalysts: Use of K₂CO₃ or CsF as a base improves substitution efficiency in fluorinated systems .

-

Yield Data:

Method Yield (%) Purity (HPLC) Key Limitation Route 1 65–70 ≥98% Requires strict anhydrous conditions Route 2 55–60 ≥95% Multi-step purification needed

Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Primary Techniques:

- NMR (¹H/¹³C/¹⁹F): Assign fluorine substituents using ¹⁹F NMR (δ -110 to -160 ppm for aromatic fluorines). Discrepancies in peak splitting may arise from coupling with adjacent protons or fluorine atoms; use 2D NMR (COSY, HSQC) to resolve .

- HPLC-MS: Quantify purity and detect trace impurities (e.g., dehalogenated byproducts). Use reverse-phase C18 columns with acetonitrile/water gradients .

- Contradiction Resolution:

How can researchers elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

- Target Identification:

- Kinase Binding Assays: Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to known pyridazine kinase inhibitors .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) with purified proteins .

- Pathway Analysis:

- RNA Sequencing: Identify differentially expressed genes in treated vs. untreated cell lines to map signaling pathways .

- Metabolomics: Track fluorine-containing metabolites via LC-MS to assess metabolic stability .

What computational approaches are effective in predicting the reactivity and bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to predict electrophilic/nucleophilic sites for substitution reactions .

- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., ATP-binding pockets) using software like GROMACS .

- QSAR Models: Train models on fluorinated pyridazine analogs to correlate substituent patterns with IC₅₀ values .

How should researchers address contradictory data in pharmacological studies of this compound?

Methodological Answer:

- Meta-Analysis Frameworks: Apply Higgins’ I² statistic to quantify heterogeneity across studies (e.g., conflicting IC₅₀ values) and identify outliers .

- Experimental Replication:

- Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding data .

What strategies are recommended for establishing structure-activity relationships (SAR) in fluorinated pyridazine derivatives?

Methodological Answer:

-

Analog Synthesis: Systematically vary substituents (e.g., replace 6-F with Cl or CF₃) and test against a consistent biological target .

-

Free-Wilson Analysis: Decompose activity contributions of individual substituents using regression models .

-

Case Study:

Derivative Substituents IC₅₀ (μM) Notes Compound A 3-F, 5-F, 6-F 0.12 High selectivity Compound B 3-Cl, 5-F, 6-F 0.45 Reduced potency Compound C 3-CF₃, 5-F, 6-F 0.09 Improved lipophilicity

How do fluorine substituents influence the electronic and steric properties of this compound?

Methodological Answer:

- Electronic Effects:

- Fluorine’s electron-withdrawing nature reduces pyridazine ring electron density, increasing susceptibility to nucleophilic attack at the 4-position .

- Hammett σₚ values (F = +0.43) predict enhanced acidity of the amine group .

- Steric Effects:

- Ortho-fluorine substituents (3-F and 6-F) create torsional strain, potentially distorting binding conformations in biological targets .

What solvent systems are optimal for stabilizing this compound in solution-phase studies?

Methodological Answer:

- Stability Screening:

| Solvent | Half-Life (25°C) | Degradation Product |

|---|---|---|

| DMSO | >72 hours | None detected |

| Methanol | 12 hours | 3,5-Difluoropyridazin-4-amine |

How can researchers identify off-target interactions of this compound in complex biological matrices?

Methodological Answer:

- Chemoproteomics: Use activity-based protein profiling (ABPP) with fluorophosphonate probes to map serine hydrolase engagement .

- Cryo-EM: Resolve compound-protein complexes at near-atomic resolution to identify allosteric binding sites .

What are the best practices for ensuring the long-term stability of this compound in storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.